molecular formula C18H14O4 B14521011 1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane CAS No. 62394-17-6

1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane

Cat. No.: B14521011
CAS No.: 62394-17-6
M. Wt: 294.3 g/mol
InChI Key: NQJBJWPCCJZIKQ-UHFFFAOYSA-N
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Description

1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound features an anthracene moiety attached to a tetraoxabicyclo[4.2.0]octane ring system. The presence of multiple oxygen atoms within the bicyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The anthracene moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene analogs.

Scientific Research Applications

1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octane: Shares the bicyclic framework but lacks the anthracene moiety.

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring system.

    8-azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure.

Uniqueness

1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other bicyclic compounds may not be suitable.

Properties

CAS No.

62394-17-6

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

1-anthracen-2-yl-2,5,7,8-tetraoxabicyclo[4.2.0]octane

InChI

InChI=1S/C18H14O4/c1-2-4-13-10-15-11-16(6-5-14(15)9-12(13)3-1)18-17(21-22-18)19-7-8-20-18/h1-6,9-11,17H,7-8H2

InChI Key

NQJBJWPCCJZIKQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C(O1)OO2)C3=CC4=CC5=CC=CC=C5C=C4C=C3

Origin of Product

United States

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